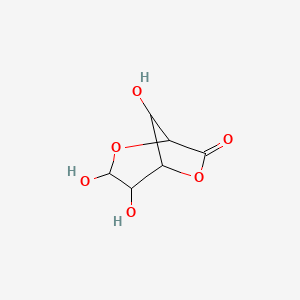
D-Mannuronicacidlactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannuronic acid lactone, also known as D-Mannofuranurono-6,3-lactone, is a compound derived from alginic acid. It is a key component in the structure of alginates, which are natural polysaccharides found in the cell walls of brown algae.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Mannuronic acid lactone can be synthesized through the hydrolysis of alginic acid, followed by lactonization. The process typically involves the use of mild acidic conditions to hydrolyze the alginic acid, resulting in the formation of D-Mannuronic acid. This intermediate is then subjected to lactonization under controlled conditions to yield D-Mannuronic acid lactone .
Industrial Production Methods
Industrial production of D-Mannuronic acid lactone often involves the extraction of alginic acid from brown algae, followed by its hydrolysis and lactonization. The extraction process includes treating the algae with an alkaline solution to solubilize the alginic acid, which is then precipitated using calcium chloride. The precipitated alginic acid is purified and hydrolyzed to produce D-Mannuronic acid, which is subsequently converted to its lactone form .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannuronic acid lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: D-Mannuronic acid lactone can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of D-Mannuronic acid lactone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving D-Mannuronic acid lactone often require nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions include D-Mannuronic acid (from oxidation), D-Mannuronic alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of D-Mannuronic acid lactone involves its interaction with specific molecular targets and pathways. In medical applications, it has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The compound’s effects are mediated through its interaction with cellular receptors and signaling pathways involved in inflammation and immune regulation .
Comparaison Avec Des Composés Similaires
D-Mannuronic acid lactone can be compared with other similar compounds, such as:
D-Glucuronic acid: Both compounds are derived from polysaccharides and share similar chemical structures.
α-L-Guluronic acid: This compound is another component of alginates and differs from D-Mannuronic acid lactone in its stereochemistry.
Conclusion
D-Mannuronic acid lactone is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable building block for synthesizing complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
3,4,8-trihydroxy-2,6-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-2(8)5(9)12-4(1)6(10)11-3/h1-5,7-9H |
Clé InChI |
NNKCVJYUFBVOMM-UHFFFAOYSA-N |
SMILES canonique |
C1(C2C(C(OC1C(=O)O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


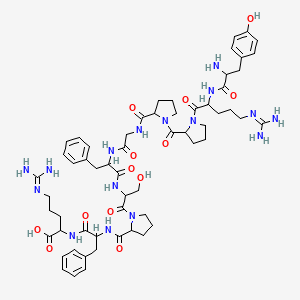
![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
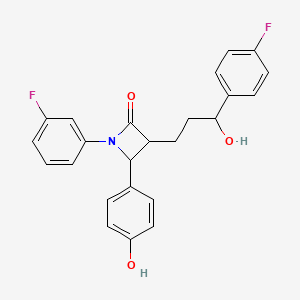
![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)


![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)

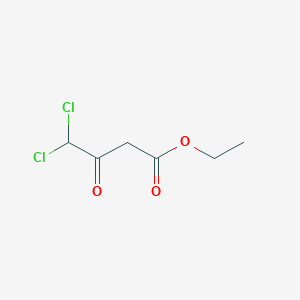

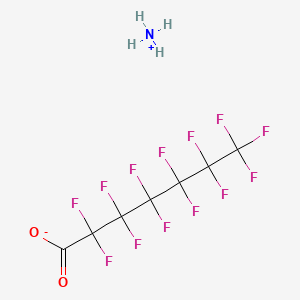
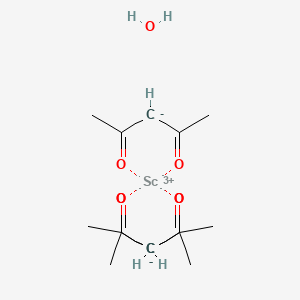
![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)
